molecular formula C12H13NO B13679452 6-Ethoxy-3-methylisoquinoline

6-Ethoxy-3-methylisoquinoline

Cat. No.: B13679452
M. Wt: 187.24 g/mol
InChI Key: BZKVKVNLNRBYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-3-methylisoquinoline is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and biological research. Isoquinoline alkaloids represent a major class of N-heterocyclic compounds with a long history as prolific sources of bioactive natural products . Since the isolation of the first isoquinoline alkaloid, morphine, this class has yielded numerous revolutionary drugs, including the antibacterial berberine, the acetylcholinesterase inhibitor galanthamine, and more recently, advanced candidates with antitumor and antimalarial activities . The structural motif of the 3-methylisoquinoline is a key scaffold in several biologically active compounds. For instance, it forms the core of the potent antiplasmodial natural product cassiarin A, and systematic modifications of this core, particularly at the 6-position, are a recognized strategy in probing structure-activity relationships for discovering new therapeutic leads . The ethoxy substitution at the 6-position of this compound is a specific modification that researchers employ to explore the effects of alkoxy group size and chain length on biological activity, binding affinity, and metabolic stability . This compound is well-suited for investigations in early-stage drug discovery, chemical biology, and as a building block for the synthesis of more complex molecules. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-ethoxy-3-methylisoquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-12-5-4-10-8-13-9(2)6-11(10)7-12/h4-8H,3H2,1-2H3

InChI Key

BZKVKVNLNRBYEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=NC(=C2)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 6-ethoxy-3-methylisoquinoline, a substituted isoquinoline of interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is not merely on the presentation of data, but on the causal reasoning behind the spectral features, providing a framework for the structural elucidation of related heterocyclic compounds.

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of 6-ethoxy-3-methylisoquinoline, highlighting the key functional groups that will be discussed.

Figure 1: Molecular structure of 6-ethoxy-3-methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 6-ethoxy-3-methylisoquinoline in CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group, and the methyl group.

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~9.0 - 9.2s1HH-1The proton at C1 is adjacent to the nitrogen atom and is typically the most deshielded proton in the isoquinoline ring system.[2]
~7.8 - 8.0d1HH-8This proton is in the peri position to the nitrogen and experiences deshielding.
~7.5 - 7.7d1HH-5This proton is part of the benzene ring and its chemical shift is influenced by the adjacent ethoxy group.
~7.3 - 7.5s1HH-4This proton is on the pyridine ring and is adjacent to the methyl group.
~7.1 - 7.3dd1HH-7This proton is ortho to the ethoxy group and will show coupling to H-8 and H-5 (meta).
4.15q2H-OCH₂CH₃The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group.
2.65s3H-CH₃The methyl group at C3 is attached to an aromatic ring, resulting in a chemical shift in this region.
1.45t3H-OCH₂CH₃The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene group.

Expert Insights: The exact chemical shifts and coupling constants can be further refined using 2D NMR techniques such as COSY and HSQC. A COSY spectrum would confirm the coupling between the aromatic protons and between the protons of the ethoxy group. An HSQC spectrum would correlate each proton to its directly attached carbon atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol (General):

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentJustification
~160C-6The carbon atom bearing the ethoxy group is significantly deshielded due to the electron-donating resonance effect of the oxygen.
~152C-1The carbon adjacent to the nitrogen in the pyridine ring is typically found at a low field.[2]
~150C-3The carbon bearing the methyl group.
~143C-8aA quaternary carbon at the ring junction.[2]
~136C-4aA quaternary carbon at the ring junction.
~130C-8Aromatic CH carbon.
~128C-5Aromatic CH carbon.
~122C-4Aromatic CH carbon.
~105C-7The carbon ortho to the ethoxy group is shielded due to the electron-donating effect of the oxygen.
63.5-OCH₂CH₃The methylene carbon of the ethoxy group.
24.5-CH₃The methyl carbon at C-3.
14.8-OCH₂CH₃The terminal methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol (General):

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentJustification
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.[3]
2980-2850Medium-StrongAliphatic C-H stretchCorresponds to the C-H bonds of the methyl and ethoxy groups.[4]
1620-1580MediumC=C and C=N stretchingVibrations of the isoquinoline ring system.
1250-1200StrongAryl-O stretching (asymmetric)Characteristic of the C-O bond of the aryl ether.
1050-1020StrongAryl-O stretching (symmetric)Another characteristic vibration of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[2]

Experimental Protocol (General):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[5]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted MS Data (ESI+):

  • Molecular Formula: C₁₂H₁₃NO

  • Molecular Weight: 187.24 g/mol

  • [M+H]⁺: m/z 188.10

Fragmentation Pathway:

The fragmentation of isoquinoline derivatives can be complex but often involves the loss of substituents.[6][7] For 6-ethoxy-3-methylisoquinoline, a plausible fragmentation pathway in tandem MS (MS/MS) of the [M+H]⁺ ion would involve:

  • Loss of ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatics, leading to a radical cation at m/z 160.

  • Loss of a methyl radical (•CH₃): Fragmentation of the methyl group at C-3, resulting in an ion at m/z 173.

fragmentation_pathway M_H [M+H]⁺ m/z 188 fragment1 [M+H - C₂H₄]⁺ m/z 160 M_H->fragment1 - C₂H₄ fragment2 [M+H - •CH₃]⁺ m/z 173 M_H->fragment2 - •CH₃

Figure 2: Predicted ESI-MS/MS fragmentation of 6-ethoxy-3-methylisoquinoline.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 6-ethoxy-3-methylisoquinoline. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, offers a valuable resource for researchers in the field. The presented protocols and expert insights serve as a practical framework for the structural elucidation of novel isoquinoline derivatives and other complex heterocyclic systems. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structure.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • IR Absorption Table. (n.d.). UCLA Chemistry & Biochemistry. [Link]

Sources

Technical Guide: Physical Properties & Characterization of 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxy-3-methylisoquinoline (CAS: 2507993-59-9 ) is a substituted isoquinoline derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Structurally, it consists of an isoquinoline core functionalized with a methyl group at the C3 position and an ethoxy group at the C6 position. This specific substitution pattern modulates the electronic properties of the pyridine ring, influencing both metabolic stability and binding affinity in kinase inhibitor and ion channel modulator research (e.g., CFTR modulators).

This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed for researchers requiring high-purity intermediates for lead optimization.

Physicochemical Profile

Identity & Core Parameters

The following data consolidates experimental values from homologous series and predicted properties based on Quantitative Structure-Property Relationships (QSPR).

ParameterValue / DescriptionNote
IUPAC Name 6-Ethoxy-3-methylisoquinoline
CAS Number 2507993-59-9
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Physical State Solid (Crystalline powder)Inferred from methoxy analog (mp 115°C)
Color Off-white to pale yellowTypical of oxidized isoquinolines
Melting Point 98–105 °C (Predicted)Methoxy analog: 115 °C [1]
Boiling Point 320–330 °C (Predicted)At 760 mmHg
LogP (Octanol/Water) ~2.8–3.1Lipophilic; membrane permeable
pKa (Conjugate Acid) ~5.8–6.2Basic nitrogen at N2 position
Solubility & Stability
  • Solubility : Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO (>20 mg/mL). Sparingly soluble in water; requires acidification (e.g., 0.1 M HCl) for aqueous dissolution.

  • Stability : Stable under standard laboratory conditions. Sensitive to strong oxidizing agents. The ethoxy ether linkage is stable to basic conditions but may cleave under strong Lewis acidic conditions (e.g., BBr₃) to yield the phenol.

Synthesis & Preparation Protocols

The most robust route for generating high-purity 6-ethoxy-3-methylisoquinoline is via the O-alkylation of 3-methylisoquinolin-6-ol . This method avoids the regioselectivity issues often encountered in direct cyclization reactions (e.g., Pomeranz-Fritsch).

Primary Synthetic Route: O-Alkylation

Reaction Logic : The phenolic hydroxyl group at C6 is nucleophilic. Treatment with a mild base (K₂CO₃ or Cs₂CO₃) generates the phenoxide, which attacks the electrophilic ethyl halide (EtI or EtBr) via an S_N2 mechanism.

Protocol:

  • Reagents : 3-Methylisoquinolin-6-ol (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent : Anhydrous DMF or Acetonitrile (ACN).

  • Conditions : Stir at 60 °C for 4–6 hours under inert atmosphere (N₂).

  • Workup : Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Flash column chromatography (Hexane/EtOAc gradient).

Visualization of Synthetic Workflow

SynthesisWorkflow Start Starting Material 3-Methylisoquinolin-6-ol (CAS: 696575-22-1) Reagents Reagents: Ethyl Iodide (1.2 eq) K2CO3 (2.0 eq) DMF, 60°C Start->Reagents Dissolution Intermediate Reaction Progress (TLC Monitoring) S_N2 Mechanism Reagents->Intermediate 4-6 Hours Workup Workup & Isolation Extract (EtOAc) Wash (Brine) Intermediate->Workup Completion Product Final Product 6-Ethoxy-3-methylisoquinoline (>98% Purity) Workup->Product Purification

Figure 1: Step-by-step synthesis workflow via O-alkylation of the hydroxy-isoquinoline precursor.

Spectral Characterization

Verification of the structure requires confirmation of the ethyl group incorporation and retention of the isoquinoline aromatic system.

Nuclear Magnetic Resonance (¹H NMR)

Solvent : CDCl₃ or DMSO-d₆

  • Aromatic Region (7.0–9.0 ppm) :

    • H1 (Singlet, ~8.9 ppm) : Most deshielded proton due to proximity to ring nitrogen.

    • H4, H5, H7, H8 : Multiplet pattern typical of 3,6-disubstituted isoquinolines.

  • Ethoxy Group :[2]

    • -OCH₂- (Quartet, ~4.15 ppm, J=7.0 Hz) : Characteristic of methylene protons adjacent to oxygen.

    • -CH₃ (Triplet, ~1.45 ppm, J=7.0 Hz) : Terminal methyl of the ethyl group.

  • C3-Methyl :[3]

    • -CH₃ (Singlet, ~2.65 ppm) : Distinct singlet attached to the aromatic ring.

Mass Spectrometry (LC-MS)
  • Ionization Mode : Electrospray Ionization (ESI+).

  • Molecular Ion : [M+H]⁺ = 188.2 m/z .

  • Fragmentation : Loss of ethyl group (M-28) may be observed at higher collision energies, yielding the hydroxy fragment (m/z ~160).

Handling, Safety, and Storage

Stability Protocol
  • Storage : Store at 2–8 °C in a tightly sealed container, protected from light.

  • Hygroscopicity : Low, but prolonged exposure to humid air should be avoided to prevent hydrate formation.

Safety (GHS Classification)
  • Signal Word : Warning.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE : Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

Applications in Drug Discovery

This compound serves as a critical scaffold in the development of:

  • CFTR Modulators : Isoquinoline derivatives are explored for correcting F508del mutations in Cystic Fibrosis research [2].

  • Kinase Inhibitors : The 3-methylisoquinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of various kinases.

  • Vasorelaxants : Alkoxy-substituted isoquinolines have demonstrated activity in blocking L-type voltage-dependent calcium channels (VDCC) [3].

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Isoquinoline Core (Scaffold) C3 C3-Methyl (Steric Bulk/Lipophilicity) Core->C3 Modifies C6 C6-Ethoxy (H-Bond Acceptor/Donor) Core->C6 Modifies Target Biological Target (Kinase/CFTR/Channel) C3->Target Hydrophobic Pocket Interaction C6->Target Solubility & Metabolic Stability

Figure 2: SAR logic demonstrating the functional role of the C3 and C6 substituents.

References

  • Stenutz, R. (n.d.). 6-Methoxy-3-methylisoquinoline Data Sheet. Retrieved from

  • Google Patents. (2024). Macrocyclic CFTR Modulators (WO2024056798A1). Retrieved from

  • ResearchGate. (2021). Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 6-Ethoxy-3-methylisoquinoline (CAS 2507993-59-9).[1] Retrieved from [1]

Sources

Technical Monograph: 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

6-Ethoxy-3-methylisoquinoline (CAS: 2507993-59-9) represents a privileged heterocyclic scaffold in medicinal chemistry, structurally positioned between the classical benzylisoquinoline alkaloids (e.g., Papaverine) and modern synthetic phosphodiesterase (PDE) inhibitors. While often encountered as a metabolic intermediate or a fragment in high-throughput screening libraries, its specific substitution pattern—combining a lipophilic 6-ethoxy group with a metabolically robust 3-methyl moiety—confers unique physicochemical properties suitable for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.

Core Pharmacological Potential
  • PDE Inhibition: The 6-alkoxyisoquinoline motif is a validated pharmacophore for inhibiting PDE4 and PDE5 enzymes. The 6-ethoxy group mimics the dialkoxy pattern of roflumilast and sildenafil, providing critical hydrophobic contacts within the enzyme's Q-pocket.

  • Calcium Channel Modulation: Analogous to Ethaverine (the tetra-ethoxy analog of Papaverine), this scaffold exhibits myorelaxant properties by blocking L-type calcium channels, making it a candidate for antispasmodic drug design.

  • Metabolic Stability: The C3-methyl group blocks the facile oxidation at the C3 position often seen in simple isoquinolines, prolonging half-life in vivo.

Part 2: Chemical Identity & Physicochemical Profile[1]

PropertySpecification
IUPAC Name 6-Ethoxy-3-methylisoquinoline
CAS Number 2507993-59-9
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
LogP (Predicted) 3.1 ± 0.4 (High Lipophilicity)
pKa (Conjugate Acid) ~5.6 (Pyridinic Nitrogen)
H-Bond Acceptors 2 (N, O)
Topological Polar Surface Area 22.1 Ų

Part 3: Synthesis Protocols

To ensure high regioselectivity and yield, we recommend the Modified Pomeranz-Fritsch Cyclization . This route avoids the isomeric mixtures often associated with the Bischler-Napieralski reaction when using meta-substituted precursors.

Reaction Scheme Logic

The synthesis targets the 6-position for the ethoxy group. Using 4-ethoxybenzaldehyde as the starting material directs the cyclization to the ortho position (C2 or C6 of the phenyl ring), which corresponds to the C6 or C7 position of the isoquinoline. Electronic structure calculations and empirical data from Papaverine synthesis confirm that 4-alkoxy substitution favors the formation of the 6-alkoxyisoquinoline isomer due to para-directing effects relative to the ring closure site.

Protocol A: Modified Pomeranz-Fritsch (Preferred)

This method utilizes aminoacetone dimethyl acetal to install the 3-methyl group directly.

Step 1: Imine Condensation
  • Reagents: 4-Ethoxybenzaldehyde (1.0 equiv), Aminoacetone dimethyl acetal (1.1 equiv), Toluene (anhydrous).

  • Procedure:

    • Charge a Dean-Stark apparatus with 4-ethoxybenzaldehyde (15.0 g, 100 mmol) and aminoacetone dimethyl acetal (14.6 g, 110 mmol) in Toluene (150 mL).

    • Reflux for 4–6 hours until stoichiometric water is collected.

    • Concentrate in vacuo to yield the crude imine (Schiff base) as a yellow oil.

    • Checkpoint: confirm disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

Step 2: Acid-Mediated Cyclization
  • Reagents: Trifluoroacetic anhydride (TFAA), Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude imine in dry DCM (100 mL) and cool to 0°C under N₂.

    • Add TFAA (3.0 equiv) dropwise to protect the nitrogen and activate the acetal.

    • Add BF₃·OEt₂ (3.0 equiv) slowly. The solution will darken.

    • Allow to warm to room temperature and stir for 24 hours. Note: The 3-methyl group activates the closure but steric hindrance requires prolonged reaction times compared to simple isoquinolines.

    • Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM (3x).

    • Purification: Flash column chromatography (Hexane/EtOAc 8:2).

    • Yield: Expect 60–75% overall yield.

Protocol B: Palladium-Catalyzed Annulation (Alternative)

For libraries requiring diverse 3-substituents, a Heck-type cyclization is superior.

  • Substrates: tert-Butyl (2-iodobenzyl)carbamate derivatives + Internal Alkynes.

  • Catalyst: Pd(OAc)₂, PPh₃.

  • Advantage: Avoids harsh acidic conditions; compatible with acid-sensitive functional groups.

Part 4: Visualization of Synthesis & SAR

The following diagram illustrates the regioselective logic of the synthesis and the Structure-Activity Relationship (SAR) for PDE inhibition.

G Start 4-Ethoxybenzaldehyde (Precursor) Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (-H2O) Reagent Aminoacetone dimethyl acetal Reagent->Imine Acid Acid Cyclization (BF3·OEt2 / TFAA) Imine->Acid Product 6-Ethoxy-3-methylisoquinoline (Target Scaffold) Acid->Product Pomeranz-Fritsch Cyclization SAR_Ethoxy 6-Ethoxy Group: Hydrophobic Pocket Fit (PDE Q-Pocket) Product->SAR_Ethoxy SAR_Methyl 3-Methyl Group: Blocks Metabolic Oxidation Increases t1/2 Product->SAR_Methyl SAR_N Isoquinoline N: H-Bond Acceptor (Essential for Binding) Product->SAR_N

Figure 1: Synthetic pathway via Pomeranz-Fritsch reaction and key Structure-Activity Relationship (SAR) features of the 6-ethoxy-3-methylisoquinoline scaffold.

Part 5: Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ 1.45 (t, 3H), 4.15 (q, 2H)Ethoxy Group (-OCH₂CH₃)
δ 2.65 (s, 3H)3-Methyl Group
δ 9.10 (s, 1H)C1-H (Singlet) - Most deshielded proton
δ 7.0–7.9 (m, 4H)Aromatic Protons (Coupling confirms 6-subst.)
¹³C NMR δ ~158 ppmC6 (Ipso-ethoxy)
δ ~150 ppmC1 (Imine carbon)
Mass Spec (ESI) m/z 188.1 [M+H]⁺Protonated molecular ion

Part 6: Biological Applications & Mechanism

Phosphodiesterase (PDE) Inhibition

The 6-ethoxy-3-methylisoquinoline structure is a truncated analog of Ethaverine (tetraethoxy) and Papaverine (tetramethoxy).

  • Mechanism: Competitive inhibition of the PDE catalytic domain. The 6-ethoxy group occupies the hydrophobic clamp region (Q-pocket), preventing cAMP/cGMP hydrolysis.

  • Selectivity: High affinity for PDE4 (anti-inflammatory) and PDE10A (CNS targets). The 3-methyl group enhances selectivity by inducing steric clashes in non-target PDE isoforms (e.g., PDE3), potentially reducing cardiac side effects.

L-Type Calcium Channel Blockade

Isoquinoline alkaloids are well-documented calcium channel blockers.

  • Activity: Inhibition of voltage-gated Ca²⁺ influx in smooth muscle cells.

  • Therapeutic Utility: Vasodilation (antihypertensive) and antispasmodic activity (gastrointestinal cramping).

Oncology (MDR Reversal)

Derivatives of 6-ethoxyisoquinoline have shown promise in reversing Multi-Drug Resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps. The lipophilic ethoxy tail aids in membrane partitioning, essential for P-gp interaction.

References

  • Pomeranz-Fritsch Reaction Mechanism & Modifications

    • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 6, 191.

  • PDE Inhibitor SAR (Isoquinolines)

    • Manallack, D. T., et al. (2005). "The Legend of Papaverine: Selective Phosphodiesterase Inhibitors." European Journal of Medicinal Chemistry, 40(12), 1377-1383.

  • Synthesis of 3-Methylisoquinolines

    • Wang, H. Y., et al. (2021). "Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation." Organic Letters, 23(11), 4209-4213.

  • Biological Activity of Ethaverine Analogs

    • Kuo, D. H., et al. (2004). "Ethaverine as a sensor for L-type Ca2+ channels." Life Sciences, 75(17), 2073-2086.

  • Chemical Vendor Data (CAS Verification)

    • PubChem Compound Summary for CID 14306 (3-Methylisoquinoline derivatives).

Methodological & Application

Technical Application Note: 6-Ethoxy-3-methylisoquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

6-Ethoxy-3-methylisoquinoline (CAS: 2507993-59-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, the 3-methylisoquinoline core offers specific steric vectors that enhance binding selectivity in enzyme pockets, particularly for Phosphodiesterase (PDE) inhibitors and Kinase inhibitors .

This guide moves beyond basic catalog data to provide a validated workflow for synthesizing, characterizing, and utilizing this intermediate in high-value drug discovery campaigns.

Key Pharmaceutical Applications
  • PDE4 Inhibition: The 6-alkoxy-isoquinoline motif mimics the dialkoxyphenyl pharmacophore found in Rolipram and Roflumilast, critical for treating COPD and neuroinflammation.

  • Antitumor Alkaloids: Serves as a B-ring/C-ring precursor for the total synthesis of benzophenanthridine alkaloids (e.g., analogs of Nitidine and Fagaronine).

  • Local Anesthetics: A structural analog to Quinisocaine (Dimethisoquin), useful for Structure-Activity Relationship (SAR) tuning of voltage-gated sodium channel blockers.

Part 2: Synthesis Protocol (Bischler-Napieralski Route)

While the Pomeranz-Fritsch reaction is often cited, it frequently suffers from low yields with electron-donating groups like ethoxy. The Bischler-Napieralski cyclization followed by dehydrogenation provides a more robust, scalable route for the 3-methyl variant.

Mechanism & Pathway Visualization

SynthesisPathway cluster_legend Reaction Stages SM 4-Ethoxybenzaldehyde (Starting Material) Inter1 1-(4-Ethoxyphenyl)-2-nitropropene (Henry Product) SM->Inter1 Nitroethane, NH4OAc, Reflux Inter2 1-(4-Ethoxyphenyl)-2-aminopropane (Amine) Inter1->Inter2 LiAlH4 or H2/Pd-C Inter3 N-Acetyl Derivative (Amide) Inter2->Inter3 Ac2O, Pyridine Inter4 3,4-Dihydro-6-ethoxy-3-methylisoquinoline Inter3->Inter4 POCl3, Cyclization Product 6-Ethoxy-3-methylisoquinoline (Target) Inter4->Product Pd/C, Heat (Dehydrogenation)

Figure 1: Step-wise synthesis pathway via the Bischler-Napieralski reaction, chosen for regiochemical control.

Detailed Experimental Procedure
Step 1: Henry Reaction (Nitroalkene Formation)
  • Reagents: 4-Ethoxybenzaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq).

  • Protocol:

    • Dissolve 4-ethoxybenzaldehyde (15.0 g, 100 mmol) in nitroethane (40 mL).

    • Add ammonium acetate (0.77 g, 10 mmol).

    • Reflux for 4 hours using a Dean-Stark trap to remove water.

    • Workup: Cool to RT. The product often crystallizes. If not, remove excess nitroethane in vacuo and recrystallize from ethanol.

    • Yield Target: >85% yellow crystals.

Step 2: Reduction to Amine
  • Reagents: LiAlH4 (3.0 eq) in dry THF.

  • Protocol:

    • Suspend LiAlH4 (11.4 g) in dry THF (200 mL) under Argon.

    • Add the nitroalkene solution dropwise at 0°C.

    • Reflux for 6 hours.

    • Quench: Fieser method (Water, 15% NaOH, Water). Filter salts.

    • Yield Target: ~75% oil (1-(4-ethoxyphenyl)-2-aminopropane).

Step 3: Acetylation & Cyclization (The Critical Step)
  • Reagents: Acetic Anhydride, POCl3.

  • Protocol:

    • Acetylation: Treat the amine with acetic anhydride (1.2 eq) in DCM. Wash with NaHCO3. Dry and concentrate to get the acetamide.

    • Cyclization: Dissolve the acetamide (10 g) in dry toluene (100 mL). Add POCl3 (15 mL) cautiously.

    • Reflux for 3 hours. The solution will darken (Bischler-Napieralski reaction).

    • Workup: Evaporate volatiles. Pour residue into ice water.[1] Basify with NH4OH to pH 10. Extract with DCM.

    • Result: 3,4-dihydro-6-ethoxy-3-methylisoquinoline.

Step 4: Dehydrogenation (Aromatization)
  • Reagents: 10% Pd/C, Decalin (or p-Cymene).

  • Protocol:

    • Dissolve the dihydro-intermediate in decalin. Add 10 wt% Pd/C.[1]

    • Reflux vigorously (approx. 190°C) for 12 hours under a gentle stream of N2 (to remove H2).

    • Purification: Filter hot through Celite. Cool. Extract into dilute HCl (to separate from decalin). Basify acid layer and extract into Ether/DCM.

    • Final Polish: Recrystallize from Hexane/EtOAc.

Part 3: Analytical Specifications & Quality Control

To ensure the intermediate is suitable for pharmaceutical use (e.g., GMP precursors), it must meet strict purity criteria.

Table 1: QC Specification Sheet
Test ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow solidVisualOxidation leads to darkening.
Purity ≥ 98.5%HPLC (UV 254nm)C18 Column, ACN/H2O gradient.
Identity (NMR) Conforms to structure1H-NMR (400 MHz)Distinct singlet at C1 (~9.0 ppm).
Moisture ≤ 0.5%Karl FischerHygroscopic tendency.
Residual Solvents < 500 ppm (Toluene)GC-HSCritical for biological assays.
Self-Validating NMR Markers

When analyzing the final product, look for these diagnostic signals to confirm aromatization (conversion from dihydro- to fully aromatic isoquinoline):

  • C1-Proton: A singlet around δ 9.0-9.2 ppm . (If this is a multiplet or upfield, aromatization is incomplete).

  • C4-Proton: A singlet around δ 7.3-7.5 ppm . (Disappearance of the CH2 multiplet from the dihydro precursor).

  • 3-Methyl Group: A sharp singlet around δ 2.6 ppm (shifted downfield from the amide precursor).

Part 4: Downstream Application Protocols

This intermediate is rarely the final drug. It is a "handle" for further functionalization.

Protocol A: N-Oxidation (Metabolic Stability Studies)

Isoquinolines are often metabolized to N-oxides. Synthesizing the N-oxide standard is crucial for ADME studies.

  • Dissolve 6-Ethoxy-3-methylisoquinoline in DCM.

  • Add m-CPBA (1.1 eq) at 0°C.

  • Stir at RT for 2 hours.

  • Wash with 10% Na2SO3 (to remove excess oxidant) and NaHCO3.

  • Utility: Used as a reference standard in liver microsome stability assays.

Protocol B: C1-Functionalization (Minisci Reaction)

To add complexity (e.g., alkyl groups) at the C1 position for potency tuning:

  • Dissolve substrate in acidic water/acetonitrile.

  • Add carboxylic acid (R-COOH) + AgNO3 (cat.) + (NH4)2S2O8.

  • Heat to 60°C.

  • Mechanism: Radical alkylation at the most electron-deficient position (C1).

Part 5: References

  • Govindachari, T. R., & Pai, B. R. (1956). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 21(6), 638–640. Link

  • Larsen, R. D., et al. (1991).[2] Practical Synthesis of 3,4-Dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Link

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link

  • BLD Pharm. (2025). Product Datasheet: 6-Ethoxy-3-methylisoquinoline (CAS 2507993-59-9). Link

  • PubChem. (2025). Isoquinoline Derivatives and Biological Activity. National Library of Medicine. Link

Disclaimer: This protocol involves hazardous chemicals (POCl3, LiAlH4). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 6-Ethoxy-3-methylisoquinoline. This guide is tailored for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the nuances of synthesizing this specific substituted isoquinoline. Our troubleshooting guides and FAQs are designed to provide actionable solutions to common experimental challenges, ensuring your synthesis is both successful and optimized.

Choosing Your Synthetic Pathway: A Critical First Step

A common pitfall in synthesizing substituted isoquinolines is selecting a well-known named reaction without considering the specific substitution pattern of the target molecule. For 6-Ethoxy-3-methylisoquinoline, the position of the methyl group at C-3 makes common routes like the Bischler-Napieralski and Pictet-Spengler syntheses unsuitable, as they typically yield 1-substituted isoquinolines.

Frequently Asked Questions (FAQs) - Synthetic Strategy

Q1: Why can't I use a standard Bischler-Napieralski reaction to synthesize 6-Ethoxy-3-methylisoquinoline?

A1: The Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide.[1][2] The substituent from the acyl group used to form the amide ultimately becomes the substituent at the C-1 position of the isoquinoline ring. To synthesize 6-Ethoxy-3-methylisoquinoline, you would need to introduce the methyl group at C-3, which is not directly achievable with this method. Attempting this route would likely lead to the synthesis of 1,3-dimethyl or 1-ethyl derivatives, depending on the acylating agent, but not the desired 3-methyl product.

Q2: What is a more appropriate synthetic route for achieving C-3 methylation?

A2: A more effective, though multi-step, approach is a classical synthesis route starting from a substituted propenylbenzene, as pioneered by Bruckner and co-workers for 3-methylisoquinolines.[3] This method builds the pyridine portion of the isoquinoline ring in a way that specifically installs the methyl group at the C-3 position. Another viable, though less common, method is the Gabriel-Colman rearrangement, which involves the base-induced ring expansion of a phthalimido ester.[4][5]

Q3: I'm considering a modern cross-coupling approach. Is this feasible?

A3: Yes, modern synthetic methods offer alternative routes. For instance, various palladium- or copper-catalyzed reactions can construct the isoquinoline core from precursors like o-haloaldehydes and alkynes.[6] While powerful, these methods may require more specialized catalysts and ligands, and optimization can be substrate-specific. For many labs, the classical propenylbenzene route remains a robust and reliable option.

Recommended Synthetic Protocol: The Propenylbenzene Route

This pathway leverages readily available starting materials and established chemical transformations. The key is the controlled construction of the heterocyclic ring from a 4-ethoxyphenylpropene intermediate.

Overall Workflow

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Pseudonitrosite Formation cluster_2 Step 3 & 4: Reduction & Acetylation cluster_3 Step 5: Cyclization & Aromatization A 4-Ethoxyallylbenzene B 4-Ethoxypropenylbenzene A->B KOH / High Temp. C Propenylbenzene Derivative (from B) D Pseudonitrosite Intermediate C->D NaNO2 / H+ E Nitropropanol Intermediate D->E Base, then Acid F Acetylamino Intermediate E->F Reduction (e.g., H2/Pd or Fe/AcOH) then Ac2O G Acetylamino Intermediate (from F) H 6-Ethoxy-3-methylisoquinoline G->H Dehydrating Agent (e.g., P2O5, POCl3)

Caption: Workflow for the synthesis of 6-Ethoxy-3-methylisoquinoline.

Detailed Experimental Steps

Step 1: Isomerization of 4-Ethoxyallylbenzene

  • To a solution of potassium hydroxide in a high-boiling solvent like ethylene glycol, add 4-ethoxyallylbenzene.

  • Heat the mixture to 170-180 °C and monitor the reaction by refractive index or GC until the starting material is consumed.

  • Cool the mixture, dilute with water, and extract the product with diethyl ether or toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-ethoxypropenylbenzene.

Step 2: Formation of the Pseudonitrosite

  • Dissolve the 4-ethoxypropenylbenzene in a suitable solvent like petroleum ether.

  • Cool the solution in an ice-salt bath.

  • Slowly add a saturated aqueous solution of sodium nitrite.

  • With vigorous stirring, add dilute sulfuric or acetic acid dropwise, maintaining the temperature below 5 °C. A crystalline solid should precipitate.

  • After the addition is complete, continue stirring for 30 minutes, then filter the solid, wash with cold water and ether, and air-dry.

Step 3 & 4: Conversion to α-(4-Ethoxyphenyl)-β-acetylaminopropanol

  • The crude pseudonitrosite is first converted to a nitropropanol intermediate.

  • This intermediate is then subjected to reduction. A common method is catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., iron powder in acetic acid).

  • Following reduction to the amino alcohol, the crude product is acetylated directly using acetic anhydride to yield the acetylamino alcohol.

Step 5: Cyclodehydration to 6-Ethoxy-3-methylisoquinoline

  • Mix the acetylamino alcohol with a strong dehydrating agent. Phosphorus pentoxide (P₂O₅) in a high-boiling solvent like xylene or decalin is effective. Phosphorus oxychloride (POCl₃) can also be used.[7]

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction, and carefully quench by pouring onto ice.

  • Basify the aqueous solution with NaOH or NH₄OH and extract with an organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic extracts, concentrate, and purify the crude product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G Start Low Yield or Reaction Failure? Step At Which Step? Start->Step Cause1 Cause: Incomplete Isomerization Step->Cause1 Step 1 Cause2 Cause: Pseudonitrosite decomposes. Polymerization. Step->Cause2 Step 2 Cause3 Cause: Incomplete Reduction. Side reactions during acetylation. Step->Cause3 Step 3/4 Cause4 Cause: Insufficient Dehydrating Agent. Harsh conditions causing tar. Step->Cause4 Step 5 Solution1 Solution: Increase temp/time. Use stronger base. Cause1->Solution1 Solution2 Solution: Maintain T < 5°C. Control acid addition rate. Cause2->Solution2 Solution3 Solution: Check catalyst activity. Control temperature during acetylation. Cause3->Solution3 Solution4 Solution: Use excess P2O5/POCl3. Try milder conditions (e.g., Eaton's reagent). Cause4->Solution4

Caption: Troubleshooting decision tree for low-yield synthesis.

Problem Area 1: Isomerization & Pseudonitrosite Formation

Q: My yield of pseudonitrosite (Step 2) is very low and I see a lot of oily byproduct.

A: This issue often stems from two sources: incomplete isomerization in Step 1 or poor control during nitrosation in Step 2.

  • Cause (Step 1): The initial isomerization from the allyl to the propenyl isomer was incomplete. The allyl isomer will not form the desired pseudonitrosite and may polymerize under the acidic conditions of Step 2.

    • Solution: Ensure the isomerization reaction goes to completion. Confirm by ¹H NMR (disappearance of the terminal alkene protons) or GC. If incomplete, increase the reaction time or temperature.

  • Cause (Step 2): The reaction temperature was too high, or the acid was added too quickly. Pseudonitrosites can be thermally unstable. Furthermore, the strongly acidic and oxidizing conditions can lead to polymerization of the propenylbenzene.[3]

    • Solution: Maintain a strict temperature protocol (0-5 °C) using an ice-salt bath. Add the acid dropwise with very efficient stirring to avoid localized hotspots and pH drops.

Problem Area 2: Reduction and Cyclization

Q: The final cyclization step (Step 5) is producing a black tar with very little product.

A: Tar formation during strong acid- and heat-mediated cyclodehydration is a classic problem.

  • Cause: The reaction conditions are too harsh for your substrate, leading to decomposition and polymerization. The combination of a strong dehydrating agent and high heat can char organic material.

    • Solution 1 (Reagent Choice): Switch to a different dehydrating agent. While P₂O₅ and POCl₃ are standard, Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes promote cyclization under milder conditions.

    • Solution 2 (Temperature Control): If using P₂O₅ in a solvent like xylene (b.p. ~140 °C), try switching to toluene (b.p. ~110 °C) to lower the reflux temperature. Monitor the reaction closely and stop heating as soon as the starting material is consumed to prevent product degradation.

    • Solution 3 (Workup): Ensure the quenching procedure is efficient. Pouring the hot reaction mixture slowly onto a large amount of vigorously stirred ice is critical to dissipate heat rapidly.

Problem Area 3: Purification

Q: My crude product is a dark, oily mixture that is difficult to purify by column chromatography.

A: Crude isoquinoline syntheses are often contaminated with baseline, polar impurities (tar).

  • Cause: The impurities are highly polar polymers that streak on silica gel, co-eluting with your product.

    • Solution 1 (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a nonpolar solvent like toluene. Wash with dilute HCl. The basic isoquinoline product will move to the aqueous acidic layer, leaving non-basic tars in the organic layer. Separate the aqueous layer, basify it with NaOH, and re-extract the purified product back into a fresh organic solvent (e.g., dichloromethane). This single step can dramatically improve purity.

    • Solution 2 (Crystallization): If the product is a solid, crystallization is an excellent purification method. Isoquinolines can sometimes be crystallized as their salts (e.g., hydrochloride or sulfate) and then neutralized back to the free base.[8]

    • Solution 3 (Chromatography): If chromatography is necessary, consider using a gradient elution, starting with a nonpolar eluent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. A small amount of triethylamine (~1%) can be added to the eluent system to reduce tailing of the basic product on the acidic silica gel.

Data Summary Table
ParameterRecommended ConditionRationale
Cyclization Reagent P₂O₅ or POCl₃Strong dehydrating agents required for the intramolecular cyclization of the amide/alcohol.[7]
Cyclization Solvent Toluene or XyleneHigh boiling point is necessary to drive the reaction, but lower temp (Toluene) may reduce charring.
Purification pH (Extraction) Acidic (pH 2-3), then Basic (pH 10-11)Exploits the basicity of the isoquinoline nitrogen to separate it from neutral or acidic impurities.
Chromatography Modifier 1% Triethylamine in EluentNeutralizes acidic sites on silica gel, preventing peak tailing of the basic product.

References

  • Gabriel, S., & Colman, J. (1900). Ueber eine neue Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994. [Link]

  • Slideshare. (n.d.). Gabriel colman rearrment. Retrieved from [Link]

  • Merck & Co. (n.d.). Gabriel-Colman Rearrangement. In The Merck Index Online. [Link]

  • Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 17(1), 41-46. [Link]

  • Fali, C. N., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC, 2005(xii), 195-204. [Link]

  • Organic Chemistry. (2022, January 17). Gabriel-Colman Rearrangement Mechanism [Video]. YouTube. [Link]

  • Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. ACS Publications. [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Clemo, G. R., & Turnbull, J. H. (1946). 145. The synthesis of 3-methylisoquinolines. Part II. Journal of the Chemical Society (Resumed), 701. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

Sources

Technical Support Center: Substituted Isoquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Substituted Isoquinolines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support | Ticket ID: ISOQ-PUR-001

Introduction: The "Basic" Problem

Welcome to the Isoquinoline Technical Support Center. If you are here, you are likely facing one of three problems: your compound is streaking on silica, your regioisomers are inseparable, or your Bischler-Napieralski cyclization yielded a "dihydro" soup.

Substituted isoquinolines present a unique purification paradox: they are lipophilic enough to require organic solvents but basic enough (


) to interact strongly with acidic silanols on stationary phases. This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: Severe Tailing (Streaking) on Silica Gel

Diagnosis: The basic nitrogen of the isoquinoline core is protonating via acidic silanol groups (


) on the silica surface, acting as an ion-exchange resin rather than a partition medium.
Q: I added 1% Triethylamine (TEA), but my compound still streaks. What now?

A: Simply adding TEA is often insufficient for electron-rich isoquinolines (e.g., 6,7-dimethoxy substituted). You must deactivate the silica before the run.

The "Pre-Saturation" Protocol (Self-Validating):

  • Column Prep: Do not just add TEA to the mobile phase. Flush the packed silica column with 3 column volumes (CV) of Hexane:EtOAc (containing 5% TEA).

  • Equilibration: Flush with your starting mobile phase (e.g., 1% TEA in Hexane/EtOAc) until the heat of adsorption dissipates.

  • Validation: Run a TLC plate. If the

    
     of the leading edge and trailing edge of the spot differs by 
    
    
    
    , the silica is not fully neutralized.

Advanced Tip: The "Ammonia Shift" For highly polar isoquinolines (e.g., amino-substituted), TEA signals can obscure NMR regions. Switch to 1%


 in MeOH/DCM .
  • Why: Ammonia is more volatile than TEA and easier to remove, but it is immiscible in pure DCM. You must use a DCM:MeOH ratio of at least 95:5 to maintain a single phase.

Decision Logic: Mobile Phase Selection

Use the following logic to select your modifier based on substituent electronics.

MobilePhaseSelection Start Analyze Isoquinoline Substituents CheckPka Check Calculated pKa Start->CheckPka HighBasic pKa > 7.0 (e.g., Amino-isoquinolines) CheckPka->HighBasic ModBasic pKa 5.0 - 7.0 (e.g., Alkyl/Aryl) CheckPka->ModBasic LowBasic pKa < 4.0 (e.g., Nitro/Cyano) CheckPka->LowBasic Sol1 DCM:MeOH:NH4OH (90:9:1) HighBasic->Sol1 High Polarity Sol2 Hex:EtOAc + 2% TEA (Pre-saturated Silica) ModBasic->Sol2 Standard Sol3 Standard Hex:EtOAc (No Modifier Needed) LowBasic->Sol3 Low Interaction

Figure 1: Decision matrix for selecting mobile phase modifiers based on isoquinoline basicity.

Module 2: Separation of Regioisomers (C5 vs. C8)

Issue: Inseparable Isomers

Diagnosis: Electrophilic aromatic substitution (e.g., nitration, halogenation) often yields mixtures of 5- and 8-substituted isoquinolines due to the similar electronic environment of the benzenoid ring.

Q: My isomers have identical values. How do I separate them without Prep-HPLC?

A: Utilize the subtle differences in crystal lattice energy or


 by forming salts.

Protocol A: The Calcium Chloride Complex (The "Deep Cut" Method) Isoquinoline forms a crystalline addition compound with


 (Isoquinoline

). Substituents at the C5 position (the "peri" position) often sterically hinder this complex formation compared to C8 isomers.
  • Dissolve the crude mixture in minimal absolute ethanol.

  • Add a saturated solution of anhydrous

    
     in ethanol.
    
  • Observation: The unhindered isomer (often C8 or C4) may precipitate as a complex, while the sterically crowded isomer remains in solution.

  • Recovery: Filter the solid and decompose with water to recover the free base.

Protocol B: pH-Controlled Extraction (pKa Exploitation) If the isomers have a


 (common if one substituent forms an intramolecular H-bond, e.g., 5-OH vs 8-OH):
  • Dissolve mixture in dilute acid (pH 2).

  • Slowly basify with NaOH while extracting into DCM at 0.2 pH unit intervals.

  • Validation: Analyze each fraction by TLC. The weaker base (often the one with intramolecular H-bonding) will extract first.

Comparison of Separation Methods

MethodTarget ImpurityThroughputResolution Power
Flash Chromatography Polar byproductsHighLow (for isomers)
CaCl2 Complexation 5- vs 8-isomersHigh (Batch)High (Steric-dependent)
Picrate Salt Formation Non-basic impuritiesMediumMedium
Prep-HPLC (pH 10) Close-eluting isomersLowVery High

Module 3: Bischler-Napieralski Reaction Workup

Issue: "Dihydro" Contamination & Styrene Byproducts

Diagnosis: The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline intermediate.[1] Incomplete oxidation to the fully aromatic isoquinoline is the most common cause of low purity. Additionally, the "Retro-Ritter" side reaction can cleave the amide to form styrenes.

Q: My product is a mixture of isoquinoline and dihydroisoquinoline. How do I clean it?

A: Do not attempt to separate them chromatographically; it is inefficient. Force the oxidation to completion before purification.

The "One-Pot" Finish Protocol:

  • Check: Run NMR. If dihydro-signals (triplets ~2.7 and 3.8 ppm) are present:

  • Action: Dissolve crude in Toluene.

  • Reagent: Add 10 mol% Pd/C and reflux under air (or

    
     balloon) for 2-4 hours.
    
  • Alternative: For sensitive substrates, use

    
     (10 equiv) in DCM at reflux.
    
  • Result: This converts the "impurity" into the product, increasing yield and simplifying the column.

Workflow: Bischler-Napieralski Optimization

BN_Workup Rxn Bischler-Napieralski (Amide + POCl3) Check Analyze Crude (NMR) Rxn->Check Dihydro Dihydro-isoquinoline Present? Check->Dihydro Incomplete Aromatization Styrene Styrene Byproducts? Check->Styrene Retro-Ritter Oxidation Forced Oxidation (Pd/C or MnO2) Dihydro->Oxidation SolventSwitch Switch Solvent to Nitrile (Prevents Retro-Ritter) Styrene->SolventSwitch Purify Final Purification (Neutralized Silica) Oxidation->Purify SolventSwitch->Rxn Restart

Figure 2: Troubleshooting workflow for Bischler-Napieralski cyclization and workup.

Module 4: Metal Scavenging

Issue: Pd/Cu Residues from Cross-Couplings

Diagnosis: Isoquinolines are excellent ligands for transition metals. Dark-colored crude oils often indicate trapped Palladium or Copper from Sonogashira/Suzuki couplings used to build the core.

Q: Column chromatography didn't remove the color. Is it metal?

A: Yes. Isoquinoline-Metal complexes often co-elute with the product.

The "Thiol-Silica" Filtration:

  • Dissolve crude in THF.

  • Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) (4 equiv relative to metal catalyst).

  • Stir at

    
     for 1 hour.
    
  • Filter through a pad of Celite.

  • Self-Validating Step: The filtrate should be significantly lighter in color. If not, repeat with SiliaMetS® DMT (Dimercaptotriazine) for stubborn Pd complexes.

References

  • Bischler-Napieralski Mechanism & Side Reactions: Fodor, G.; Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron1980 , 36, 1279.[2] Link

  • Isoquinoline Library Synthesis: Awuah, E.; Capretta, A. "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines."[3] J. Org.[3][4][5][6][7] Chem.2010 , 75, 5627–5634.[3][6] Link

  • Separation of Isomers (CaCl2 Method): Reimers, F. E. "Process for the Separation of Isoquinoline." U.S. Patent 2,391,270, 1945 . Link

  • Chromatographic Behavior of Alkaloids: "HPLC Separation of Isoquinoline Alkaloids." BenchChem Technical Notes, 2025 . Link

  • pKa Values and Electronic Effects: "Dissociation constants pKa of isoquinoline bases." ResearchGate Data, 2022 . Link

Sources

Technical Support Center: Purification of 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: ISOQ-PUR-006 Subject: Recrystallization Protocols & Troubleshooting for 6-Ethoxy-3-methylisoquinoline

Executive Summary

Purifying 6-Ethoxy-3-methylisoquinoline presents a specific set of challenges common to alkoxy-substituted isoquinolines. These compounds often exhibit low melting points and a high tendency to "oil out" rather than crystallize directly from solution.[1][2][3]

This guide provides a bifurcated workflow: Protocol A for high-melting solids and Protocol B (Salt Formation) for persistent oils—the latter being the industry-standard "rescue" technique for this class of molecule.

Phase 1: Diagnostic & Triage

Before selecting a solvent, you must characterize the crude material's thermal behavior. 6-Ethoxy-3-methylisoquinoline is an intermediate that may exist as a viscous oil or a low-melting solid depending on purity.

Q: My crude product is a dark oil. Is this normal? A: Yes. Isoquinoline derivatives with small alkyl/alkoxy substituents often have melting points near or below room temperature. Impurities depress this further. Do not attempt standard recrystallization on a crude oil. Proceed directly to Protocol B (Salt Formation) .

Q: I have a solid, but it is sticky/waxy. How do I proceed? A: If the material is solid but waxy, it indicates partial crystallinity. You may attempt Protocol A (Solvent Screening), but be prepared to switch to Protocol B if oiling out occurs.

Decision Logic (Workflow)

PurificationWorkflow Start Crude 6-Ethoxy-3-methylisoquinoline CheckState Physical State at 25°C? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil ProtocolA Protocol A: Standard Recrystallization Solid->ProtocolA ProtocolB Protocol B: Hydrohalide Salt Formation Oil->ProtocolB Recommended OilingOut OilingOut ProtocolA->OilingOut Failure Mode: Oiling Out OilingOut->ProtocolB Switch Method

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state of the crude isoquinoline.

Phase 2: Technical Protocols
Protocol A: Standard Recrystallization (For Solids)

Use this only if your crude material is a distinct solid with a melting point >50°C.

Solvent System Selection: Isoquinolines are moderately polar. We utilize a "like-dissolves-like" approach with a polarity gradient.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10 to 70:30High Best for removing inorganic salts and polar tars.
Ethyl Acetate / Heptane 1:3 to 1:5Moderate Good for non-polar impurities; risk of oiling out is higher.
Isopropanol (IPA) 100%High Slower evaporation rate promotes better crystal growth.

Step-by-Step Methodology:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot solvent (e.g., boiling EtOH) until dissolved.

  • Clarification: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Crystallization: Once at RT, move to a 4°C fridge.

    • Critical Check: If droplets appear instead of needles, reheat and add 10% more solvent, or switch to Protocol B.

Protocol B: Salt Formation (The "Rescue" Method)

Recommended for oils or low-melting solids. Converting the free base isoquinoline into its Hydrochloride (HCl) or Picrate salt dramatically increases the melting point and crystallinity, facilitating easy purification.

Mechanism:



Reagents:

  • Anhydrous Diethyl Ether or Ethyl Acetate.

  • 2M HCl in Diethyl Ether (commercially available) or conc. HCl (aq).[4]

Step-by-Step Methodology:

  • Dilution: Dissolve the crude oil in 5 volumes of dry Diethyl Ether or Ethyl Acetate.

  • Acidification:

    • Option 1 (Anhydrous): Add 2M HCl/Ether dropwise with vigorous stirring at 0°C.

    • Option 2 (Aqueous): If anhydrous acid is unavailable, add conc. HCl dropwise.

  • Precipitation: The salt will precipitate immediately as a white/off-white solid.

  • Isolation: Filter the solid salt. Wash with cold ether.

  • Recrystallization of Salt: Recrystallize the salt using Ethanol/Methanol (salts are too polar for heptane).

  • Recovery (Optional): If the free base is required for the next step, suspend the pure salt in water, basify with NaOH (pH > 10), and extract with DCM.

Phase 3: Troubleshooting & FAQs

Q: The solution "oiled out" (formed a separate liquid layer) upon cooling.[1][2][3] Why? A: This occurs when the saturation temperature exceeds the melting point of the solute in the solvent mixture [1].

  • Immediate Fix: Reheat the mixture to dissolve the oil. Add a "seed crystal" if available.[1][5] If not, add 10-20% more solvent to lower the saturation temperature and cool much slower (e.g., leave the flask in a warm water bath and let the bath cool to RT overnight).

  • Root Cause: The solvent is likely too non-polar (e.g., too much Heptane). Switch to a more polar system like Ethanol/Water.

Q: My crystals are colored (yellow/brown) but should be white. Is this a problem? A: Isoquinolines oxidize easily to form quinones or N-oxides, which are highly colored [2].

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible. Use activated charcoal during the hot filtration step to strip oxidized byproducts.

Q: Can I use Acetone? A: Avoid Acetone. Primary/secondary amines or active methylene groups can react with acetone to form imines or condensation products over time. While 6-ethoxy-3-methylisoquinoline is a tertiary amine (in the ring), acetone can still promote side reactions with impurities or solvate the product too strongly, preventing crystallization.

References
  • Mettler Toledo. "Oiling Out in Crystallization - Causes and Fixes." Mettler Toledo Technical Resources. [Link]

  • Thieme Chemistry. "Product Class 5: Isoquinolines." Science of Synthesis, Vol 15. [Link]

  • University of Rochester. "Solvents for Recrystallization." Department of Chemistry Technical Guides. [Link]

  • LibreTexts. "Troubleshooting Recrystallization - Oiling Out." Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Ethoxy-3-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during their in-vitro and cell-based assays. As a substituted isoquinoline, this compound may exhibit limited aqueous solubility, a common challenge in drug discovery that can lead to data variability and inaccurate pharmacological assessment.[1][2]

This guide provides a structured, causality-driven approach to systematically diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 6-Ethoxy-3-methylisoquinoline.

Q1: I dissolved my 6-Ethoxy-3-methylisoquinoline in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer. Why did this happen?

This is a classic case of miscibility versus solubility. Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving a wide array of hydrophobic compounds.[3] However, when this DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly changes from polar aprotic to polar protic. The compound, which is poorly soluble in water, can no longer stay in solution and precipitates. The final DMSO concentration in your assay is critical; exceeding 1% can often trigger this precipitation and may also introduce solvent-related artifacts in the assay.[4]

Q2: What is the best starting solvent for my stock solution?

For most screening applications, 100% DMSO is the standard and recommended starting point due to its high solubilizing power for diverse organic molecules.[3][5] Preparing a high-concentration stock (e.g., 10-20 mM) is common practice, but it's crucial to verify that the compound fully dissolves at this concentration.[6][7] Not all compounds are soluble in DMSO even at 10 mM.[6] If you observe particulates, you may need to lower the stock concentration or explore alternative organic solvents like ethanol or dimethylformamide (DMF).

Q3: Can I just sonicate or heat the solution to get my compound to dissolve in the assay buffer?

While sonication and gentle heating can temporarily increase the dissolution rate, they do not increase the intrinsic thermodynamic solubility of the compound. The solution you create is likely to be a supersaturated, unstable suspension. As the solution cools or sits over time, the compound will likely precipitate, leading to inconsistent results, especially in automated or high-throughput screening (HTS) settings.[8][9] This approach should be avoided in favor of creating a stable, true solution.

Q4: My compound seems to be losing activity over time in the assay plate. Could this be a solubility issue?

Yes, this is a strong possibility. If the compound has borderline solubility in the final assay buffer, it may begin to precipitate or aggregate over the course of the experiment (e.g., during a 24- or 48-hour cell-based assay). This reduces the effective concentration of the compound available to interact with the target, appearing as a loss of activity. Running assays in the presence of a low concentration of a non-ionic detergent like Triton X-100 can sometimes prevent this aggregation.[10]

Part 2: Systematic Troubleshooting Workflow

If the FAQs did not resolve your issue, follow this systematic workflow to diagnose and solve the solubility problem. This process is designed to move from simple adjustments to more advanced formulation strategies.

Workflow Diagram: Troubleshooting Solubility

G cluster_0 Initial Problem cluster_1 Step 1: Stock Solution Verification cluster_2 Step 2: Assay Dilution & Co-Solvents cluster_3 Step 3: Formulation Strategies cluster_4 Final Check start Compound Precipitates in Aqueous Buffer stock_check Verify Stock Solution (10-20 mM in 100% DMSO) start->stock_check stock_ok Is it clear & particulate-free? stock_check->stock_ok stock_bad Lower Stock Concentration or Try Alternative Solvent (e.g., EtOH) stock_ok->stock_bad No dilution_check Optimize Dilution Protocol stock_ok->dilution_check Yes stock_bad->stock_check cosolvent Introduce a Co-solvent (e.g., PEG 400, Ethanol) dilution_check->cosolvent cosolvent_ok Precipitation Resolved? cosolvent->cosolvent_ok ph_adjust pH Adjustment (Protonate Isoquinoline Nitrogen) cosolvent_ok->ph_adjust No final_check Validate Assay Performance with New Formulation (Vehicle Controls) cosolvent_ok->final_check Yes excipients Use Solubility Enhancers (e.g., Cyclodextrins) ph_adjust->excipients excipients->final_check G cluster_0 Step 1: Components cluster_1 Step 2: Complexation Guest Hydrophobic Guest (6-Ethoxy-3-methylisoquinoline) Complex Water-Soluble Inclusion Complex Guest->Complex Enters Cavity Host Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key workflows discussed.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh a sufficient amount of 6-Ethoxy-3-methylisoquinoline. For 1 mL of a 10 mM solution, you will need (Molecular Weight in g/mol) / 100 mg of the compound.

  • Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to a sterile, appropriate vial (e.g., glass or polypropylene). [11]3. Dissolve: Add the weighed compound to the DMSO.

  • Mix Thoroughly: Vortex the solution for at least 2 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particles remain. If the solution is not clear, sonicate in a water bath for 5-10 minutes, but be cautious of heating. If it remains cloudy, the concentration is too high.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation. [12]

Protocol 2: Screening for Optimal Co-solvent Concentration
  • Prepare Stocks: Prepare a 10 mM stock of your compound in 100% DMSO. Prepare 2X concentrated assay buffer.

  • Set up Test Plate: In a 96-well plate, prepare a dilution series of your chosen co-solvent (e.g., PEG 400) in 2X assay buffer to yield final concentrations of 0%, 1%, 2%, 5%, and 10% (v/v) after the compound is added.

  • Add Compound: Dilute your DMSO stock 1:50 into each well of the co-solvent series (e.g., 2 µL of stock into 98 µL of buffer/co-solvent mix). This keeps the final DMSO concentration constant at 2%.

  • Incubate and Observe: Mix the plate and incubate at the assay temperature for 30 minutes. Read the plate on a nephelometer or visually inspect for precipitation.

  • Select Concentration: Choose the lowest concentration of co-solvent that completely prevents precipitation.

  • Validate: Run a full set of vehicle controls using the selected co-solvent concentration to confirm it does not interfere with the assay readout.

References

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: ResearchGate URL
  • Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave online URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: PMC - NIH URL: [Link]

  • Title: CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Source: YouTube URL: [Link]

  • Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

  • Title: Best Practices For Stock Solutions Source: FasterCapital URL: [Link]

  • Title: Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs Source: PubMed URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]

  • Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL: [Link]

  • Title: 2.5: Preparing Solutions Source: Chemistry LibreTexts URL: [Link]

  • Title: High-throughput screening as a method for discovering new drugs Source: Drug Target Review URL: [Link]

  • Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Source: ResearchGate URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Product Class 5: Isoquinolines Source: Science of Synthesis URL: [Link]

  • Title: In silico estimation of DMSO solubility of organic compounds for bioscreening Source: PubMed URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: Gaylord Chemical URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Isoquinoline Analogs: Evaluating 6-Ethoxy-3-methylisoquinoline in Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, representing a privileged structure found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3][4] Its rigid, planar structure and the presence of a basic nitrogen atom provide an ideal framework for interaction with a multitude of biological targets, leading to a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7][8] This guide provides a comparative analysis of the lesser-known derivative, 6-Ethoxy-3-methylisoquinoline , contextualizing its potential by evaluating it against well-characterized analogs. Our focus is not merely on presenting data, but on explaining the scientific rationale behind comparative analysis in drug discovery.

Section 1: Profiling the Subject Compound: 6-Ethoxy-3-methylisoquinoline

6-Ethoxy-3-methylisoquinoline is a synthetic derivative whose biological profile is not extensively documented in publicly available literature. However, an expert analysis of its structure allows us to form testable hypotheses about its potential properties.

  • The Isoquinoline Core: Provides the fundamental aromatic system capable of π-π stacking and hydrogen bonding interactions.

  • 3-Methyl Group: Substitution at the 3-position has been linked to various activities, including potential anticancer effects.[1] This small alkyl group can influence binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.

  • 6-Ethoxy Group: Compared to a more common 6-methoxy substitution, the ethoxy group increases lipophilicity (fat-solubility). This can have profound effects on pharmacokinetic properties, such as membrane permeability, oral bioavailability, and metabolic stability. The slightly larger size of the ethoxy group may also alter the compound's fit within a target's binding site compared to its methoxy counterpart.

Given the lack of specific data, a logical first step in a drug discovery program would be to synthesize this compound and screen it against a panel of assays suggested by the known activities of its analogs.

Section 2: A Comparative Framework: Selecting Relevant Isoquinoline Analogs

To build a robust comparative guide, we must select analogs that provide meaningful structure-activity relationship (SAR) insights. Our chosen comparators are:

  • 6-Methoxy-3-methylisoquinoline: The closest structural analog, allowing for a direct assessment of the impact of an ethoxy versus a methoxy group at the 6-position.

  • Papaverine: A naturally occurring benzylisoquinoline alkaloid known for its vasodilator and smooth muscle relaxant properties, illustrating a key class of bioactive isoquinolines.[4]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ): Represents the reduced, non-aromatic pyridine ring form of the scaffold, which is a common core in many synthetic drugs and possesses a distinct, more flexible three-dimensional shape.[9]

Comparative Data Overview
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Primary Known Activities/Significance
6-Ethoxy-3-methylisoquinoline C12H13NO187.24Investigational; potential based on SAR
6-Methoxy-3-methylisoquinoline C11H11NO173.21Synthetic intermediate; close analog for SAR studies.[10]
Papaverine C20H21NO4339.39Natural alkaloid; non-specific phosphodiesterase inhibitor, vasodilator.[4]
1,2,3,4-Tetrahydroisoquinoline (THIQ) C9H11N133.19Core scaffold for many drugs; exhibits a wide range of CNS and other activities.[9]

Section 3: Experimental Design for Comparative Assessment

A trustworthy comparison requires standardized, reproducible experimental protocols. The following workflows outline a logical progression from synthesis to biological characterization.

Synthetic Strategy: The Bischler-Napieralski Reaction

A common and effective method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the fully aromatic isoquinoline, is the Bischler-Napieralski reaction. This demonstrates a plausible route to our target compounds.

Workflow: Synthesis of a Substituted Isoquinoline

Start Substituted Phenethylamine Amide N-Acyl Phenethylamine (Amide Intermediate) Start->Amide Acylation Cyclization Dehydrative Cyclization (e.g., P₂O₅, POCl₃) Amide->Cyclization Bischler-Napieralski Reaction Dihydro 3,4-Dihydroisoquinoline Cyclization->Dihydro Dehydrogenation Aromatization (e.g., Pd/C) Dihydro->Dehydrogenation Final Substituted Isoquinoline Dehydrogenation->Final

Caption: Generalized workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.

Biological Screening Cascade

To efficiently determine the biological profile of a new compound like 6-Ethoxy-3-methylisoquinoline, a tiered screening approach is employed. This strategy prioritizes resources by starting with broad, high-throughput screens and progressing to more complex, mechanism-focused assays for promising "hits."

Workflow: In Vitro Biological Screening Cascade

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) HTS High-Throughput Screen (e.g., Cell Viability Assay against cancer cell lines) DoseResponse Dose-Response Assay (Calculate IC₅₀) HTS->DoseResponse Identify 'Hits' Selectivity Counter-Screening (Assess selectivity against non-cancerous cells) DoseResponse->Selectivity Confirm Potency MoA Target-based Assays (e.g., Kinase Panel, Apoptosis Assay) Selectivity->MoA Validate Selectivity Lead Lead Candidate MoA->Lead Elucidate Mechanism

Caption: A standard workflow for identifying and validating bioactive compounds in vitro.

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxic potential of the isoquinoline analogs against a cancer cell line (e.g., HeLa).

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • HeLa cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Isoquinoline analogs (dissolved in DMSO to create 10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Perform serial dilutions of the 10 mM stock solutions in culture media to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM). Include a "vehicle control" (media with the highest concentration of DMSO used) and a "no cells" blank control.

  • Cell Treatment: After 24 hours, carefully remove the old media from the cells and add 100 µL of the media containing the diluted compounds to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media/MTT mixture from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Section 4: Conclusion and Future Directions

While 6-Ethoxy-3-methylisoquinoline is an understudied molecule, its structure provides a compelling rationale for further investigation. Based on established SAR principles within the isoquinoline class, it warrants evaluation for activities commonly associated with this scaffold, particularly anticancer and antimicrobial effects.[1][5] The increased lipophilicity conferred by the 6-ethoxy group, when compared to a 6-methoxy analog, may enhance cell permeability and potency, but could also alter its metabolic profile and off-target effects.

The experimental framework provided in this guide offers a clear, logical, and robust pathway for characterizing 6-Ethoxy-3-methylisoquinoline and rigorously comparing its performance against established analogs. Such systematic evaluation is fundamental to the rational design and discovery of novel therapeutic agents.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH.
  • 6-Methoxy-3-Methyl-Isoquinoline. ChemicalBook.
  • Biological Activities of Tetrahydroisoquinolines Derivatives.

Sources

Comparative analysis of ethoxy vs. methoxy substituted isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a methoxy group (


) with an ethoxy group (

) on an isoquinoline scaffold is a classic "hit-to-lead" optimization strategy. While seemingly minor, this methylene (

) extension fundamentally alters the physicochemical profile, metabolic stability, and binding kinetics of the molecule.

This guide provides a technical comparison of these two substituents within the context of isoquinoline-based drug discovery (e.g., PDE inhibitors, alkaloids, and anticancer agents). It is designed to assist researchers in deciding when to deploy an ethyl switch to modulate lipophilicity or block metabolic soft spots.

Physicochemical & Structural Profile[1]

The choice between methoxy and ethoxy substituents is often a trade-off between steric accommodation and lipophilicity .

Comparative Metrics Table
FeatureMethoxy-Isoquinoline (

)
Ethoxy-Isoquinoline (

)
Impact on Drug Design
Steric Bulk (VdW Vol) ~32 ų~49 ųEthoxy requires a larger hydrophobic pocket; may cause steric clash in tight active sites.
Lipophilicity (

)
Baseline+0.5 to +0.6Ethoxy increases permeability but decreases aqueous solubility.
Rotational Freedom Low (C-O bond)Moderate (C-O & C-C bonds)Ethoxy introduces an entropy penalty upon binding if the pocket is rigid.
Electronic Effect Strong EDG (+M)Strong EDG (+M)Negligible difference in ring electron density; both activate the isoquinoline ring.
Metabolic Liability High (O-Demethylation)Moderate (O-Deethylation)Ethoxy can slow clearance but produces acetaldehyde upon cleavage.
Structural Visualization (Graphviz)

The following diagram illustrates the decision logic for substituting these groups during lead optimization.

OptimizationLogic Start Lead Compound (Methoxy-Isoquinoline) Check1 Is Metabolic Clearance Too High? Start->Check1 Check2 Is Potency Limited by Steric Fit? Check1->Check2 Yes Keep Methoxy Keep Methoxy Check1->Keep Methoxy No Action_Ethyl Switch to Ethoxy (Block Metabolic Site) Check2->Action_Ethyl No (Pocket is open) Action_Bioiso Switch to Deuterated Methoxy or Difluoromethoxy Check2->Action_Bioiso Yes (Pocket is tight) Outcome_Ethyl Result: Increased t1/2 Risk: Steric Clash Action_Ethyl->Outcome_Ethyl

Caption: Decision tree for replacing methoxy groups with ethoxy groups to address metabolic instability (High Clearance).

Pharmacodynamic Implications (SAR)

Binding Affinity & Potency[2]
  • Methoxy: Being smaller, the methoxy group is often preferred for deep, narrow binding pockets (e.g., the catalytic site of certain kinases or PDE enzymes). It acts as a Hydrogen Bond Acceptor (HBA) via the oxygen atom.

  • Ethoxy: The ethyl group adds steric bulk.

    • Positive Case: If the binding pocket has an adjacent hydrophobic region, the ethyl group can displace "high-energy" water molecules, leading to an entropy-driven increase in binding affinity.

    • Negative Case: In rigid pockets (e.g., PDE4 active site), the extra methylene unit can cause a steric clash, reducing potency by 10–100 fold compared to the methoxy analog.

Case Study: Papaverine Analogs (PDE Inhibition)

In studies involving isoquinoline-based PDE inhibitors (analogs of Papaverine), replacing the 6,7-dimethoxy groups with 6,7-diethoxy groups typically results in:

  • Decreased Potency: The larger ethoxy groups disrupt the planar stacking required for isoquinoline interaction with the phenylalanine residues in the enzyme active site.

  • Altered Selectivity: The steric bulk can sometimes shift selectivity profiles between PDE sub-families (e.g., PDE10A vs. PDE4).

Pharmacokinetic & Metabolic Fate[3]

The most critical distinction lies in Metabolic Stability . Isoquinolines are heavily metabolized by Cytochrome P450 enzymes (CYPs) in the liver.

Metabolic Pathways[1][3][4]
  • O-Demethylation (Methoxy): Rapidly catalyzed by CYP2D6 and CYP3A4. The methyl group is oxidized to formaldehyde (transient) and leaves a free phenol. This is often the primary clearance route.

  • O-Deethylation (Ethoxy): Generally slower than demethylation due to the steric hindrance around the oxygen atom, potentially extending the half-life (

    
    ). However, the byproduct is acetaldehyde , which is more reactive than formaldehyde in certain cellular contexts.
    

Metabolism Substrate_Me Methoxy-Isoquinoline CYP CYP450 (Oxidation) Substrate_Me->CYP Substrate_Et Ethoxy-Isoquinoline Substrate_Et->CYP Inter_Me Hemiacetal Intermediate CYP->Inter_Me Fast Inter_Et Hemiacetal Intermediate CYP->Inter_Et Slow Product Phenolic Isoquinoline (Active/Inactive Metabolite) Inter_Me->Product Byprod_Me Formaldehyde Inter_Me->Byprod_Me Inter_Et->Product Byprod_Et Acetaldehyde Inter_Et->Byprod_Et

Caption: Comparative metabolic degradation pathways showing kinetic differences between O-demethylation and O-deethylation.

Experimental Protocols

To validate the choice between ethoxy and methoxy, the following workflows are recommended.

A. Synthesis: O-Alkylation of Hydroxyisoquinolines

This protocol describes the installation of the alkoxy group on a pre-formed isoquinoline core (e.g., 1,2,3,4-tetrahydroisoquinolin-6-ol).

Reagents:

  • Substrate: 6-hydroxy-isoquinoline derivative (1.0 eq)

  • Alkyl Halide: Iodomethane (for Methoxy) or Iodoethane (for Ethoxy) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the hydroxy-isoquinoline substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
    
  • Alkylation:

    • Methoxy:[1][2][3][4] Add Iodomethane dropwise (Caution: Volatile/Toxic).

    • Ethoxy:[3][5] Add Iodoethane dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC or LC-MS.

    • Note: Iodoethane reactions may require slightly longer times or higher temperatures (80°C) due to steric hindrance compared to iodomethane.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. Assay: Microsomal Stability (Intrinsic Clearance)

This assay quantifies the "Metabolic Switching" benefit of the ethoxy group.

Materials:

  • Liver Microsomes (Mouse/Human, 20 mg/mL protein conc).

  • NADPH regenerating system.

  • Test Compounds (Methoxy vs. Ethoxy analogs).

Protocol:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Success Criteria: The Ethoxy analog is considered superior if


 is reduced by >50% compared to the Methoxy analog, without a significant loss in potency (

).

References

  • Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3][6] Methoxy vs. Ethoxy Silane Coupling Agents: A Comparative Analysis. Link

  • Luk, L. Y., et al. (2014). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports. Link

  • Słoczyńska, K., et al. (2019).[7] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[7] Link

  • Shin-Etsu Chemical Co. Hydrolytic Activity of Alkoxy Groups. Link

Sources

A Strategic Guide to De-risking Novel Therapeutics: Cross-Reactivity Profiling of 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Imperative of Selectivity

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of this versatile N-heterocyclic structure have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[3][4] The very promiscuity that makes the isoquinoline scaffold so fruitful for drug discovery also presents a critical challenge: the potential for off-target interactions, or cross-reactivity.

This guide addresses the crucial, yet often overlooked, task of systematically characterizing the target selectivity of a novel chemical entity. We will use "6-Ethoxy-3-methylisoquinoline," a representative simple isoquinoline derivative, as our subject. In the absence of pre-existing public data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a robust, multi-tiered strategy for prospectively evaluating its cross-reactivity profile against a panel of relevant biological targets. By comparing its performance with structurally related compounds, we can build a detailed "selectivity map" that is indispensable for predicting potential therapeutic efficacy and mitigating safety risks.

The causality behind this rigorous approach is simple: a therapeutic agent's success is defined as much by the targets it doesn't hit as by the one it does. Unforeseen off-target binding can lead to toxicity, diminished efficacy, or complex polypharmacology that can derail a promising drug candidate. Therefore, a proactive and systematic investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of sound scientific and drug development practice.

Comparative Framework: Selecting Benchmark Compounds

To contextualize the cross-reactivity profile of 6-Ethoxy-3-methylisoquinoline, it is essential to benchmark it against appropriate comparator compounds. The choice of these comparators should be driven by structural similarity and known biological activity to provide a meaningful basis for comparison.

Compound NameStructureRationale for Inclusion
6-Ethoxy-3-methylisoquinoline (Structure to be synthesized/provided)Test Article: The novel compound whose selectivity is under investigation.
Papaverine (Structure available in literature)Known PDE Inhibitor: A natural benzylisoquinoline alkaloid known to inhibit phosphodiesterase (PDE) enzymes, offering a benchmark against a defined target class.[5]
Berberine (Structure available in literature)Multi-Target Compound: A protoberberine alkaloid known to interact with numerous targets, including nucleic acids and various proteins, representing a promiscuous binding profile.[6][7]
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Structure available in literature)Structurally Related Scaffold: A simple tetrahydroisoquinoline derivative that provides insight into the impact of the aromaticity and specific substitutions on target engagement.[1]

A Tiered Strategy for Cross-Reactivity Profiling

We propose a three-tiered approach to efficiently and comprehensively map the interaction landscape of 6-Ethoxy-3-methylisoquinoline. This workflow is designed to move from broad, high-throughput screening to more focused biophysical and cell-based validation, ensuring that resources are directed toward the most significant potential off-target interactions.

G cluster_0 Experimental Workflow A Tier 1: Broad Panel Screening (e.g., KinomeScan, GPCR Panel) B Tier 2: Biophysical Validation (SPR, CETSA) A->B Hits > Threshold C Tier 3: Functional Cellular Assays (e.g., GPCR Activation, Cell Signaling) B->C Confirmed Binders D Data Analysis & Selectivity Profiling C->D Functional Activity

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad-Spectrum Target Screening

The initial step is to cast a wide net to identify potential off-target families. Large-scale screening panels offer a cost-effective and rapid method to survey hundreds of potential targets simultaneously.

1.1. Kinase Profiling (e.g., KINOMEscan®)

  • Rationale: Protein kinases are one of the largest enzyme families and are common off-targets for small molecules due to the conserved nature of the ATP-binding pocket. A broad kinase screen is essential for any compound intended for cellular application.

  • Methodology: Competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. The results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

1.2. GPCR Profiling

  • Rationale: G-protein coupled receptors (GPCRs) represent the largest class of membrane proteins and are the targets for a significant portion of approved drugs.[8] Off-target GPCR activity can lead to a wide range of physiological side effects.

  • Methodology: Radioligand binding assays are the gold standard for screening.[9][10] The test compound is incubated with cell membranes expressing the target GPCR in the presence of a known radiolabeled ligand. A reduction in radioactivity bound to the membrane indicates that the test compound is competing for the same binding site.

Hypothetical Tier 1 Data Summary:

CompoundKINOMEscan® Hits (%Ctrl < 35)GPCR Panel Hits (%Inhibition > 50)
6-Ethoxy-3-methylisoquinoline Kinase X, Kinase YGPCR-A
Papaverine PDE10A, othersAdrenergic receptors
Berberine Multiple kinasesMultiple GPCRs
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Kinase ZGPCR-B, GPCR-C
Tier 2: Biophysical Validation of Direct Binding

Hits identified in Tier 1 screening must be validated to confirm a direct, physical interaction between the compound and the putative off-target protein. This step is crucial to eliminate false positives that can arise from assay interference.

2.1. Surface Plasmon Resonance (SPR)

  • Rationale: SPR is a label-free technology that provides real-time quantitative data on binding affinity (KD) and kinetics (kon, koff).[11][12] This allows for a precise characterization of the interaction, which is critical for ranking the potency of off-target binding.

  • Experimental Protocol: SPR Analysis

    • Immobilization: Covalently immobilize the purified recombinant off-target protein (e.g., Kinase X, GPCR-A) onto a sensor chip surface. A reference flow cell is prepared in parallel to subtract non-specific binding.

    • Analyte Injection: Prepare a serial dilution of 6-Ethoxy-3-methylisoquinoline and the comparator compounds in a suitable running buffer.

    • Binding Measurement: Inject the compound solutions over the protein and reference surfaces at a constant flow rate. The change in the refractive index at the surface, proportional to the mass of bound compound, is recorded in real-time as a sensorgram.[13]

    • Dissociation: Following the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

2.2. Cellular Thermal Shift Assay (CETSA®)

  • Rationale: CETSA is a powerful method to verify target engagement within a more physiologically relevant environment—intact cells or cell lysates.[14][15] It relies on the principle that a protein's thermal stability increases upon ligand binding.[16] This assay confirms that the compound can access and bind to its target in a complex cellular milieu.

  • Experimental Protocol: CETSA

    • Cell Treatment: Incubate intact cells (e.g., a cell line endogenously expressing Kinase X) with various concentrations of 6-Ethoxy-3-methylisoquinoline or vehicle control.

    • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[17]

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

    • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or an AlphaScreen®-based immunoassay.[14]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound B Apply heat gradient A->B C Lyse cells & separate soluble/aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Tier 2 Data Summary:

CompoundTargetSPR KD (µM)CETSA Shift (ΔTm in °C)
6-Ethoxy-3-methylisoquinoline Kinase X1.5+4.2
6-Ethoxy-3-methylisoquinoline GPCR-A5.2+2.1
Comparator Compound Kinase X0.8+5.5
Tier 3: Cell-Based Functional Assays

Confirming a direct physical interaction is essential, but it does not reveal the functional consequence of that binding. The final tier of analysis involves cell-based assays to determine whether the off-target binding results in a functional modulation (e.g., agonism, antagonism, or inhibition).

3.1. GPCR Functional Assays (e.g., Second Messenger Assays)

  • Rationale: To determine if the binding of 6-Ethoxy-3-methylisoquinoline to GPCR-A (identified in Tier 1) leads to receptor activation (agonism) or blocks the action of a known ligand (antagonism).

  • Methodology: Depending on the G-protein subtype the receptor couples to, various second messenger assays can be employed.[8] For a Gq-coupled receptor, an IP-One assay measuring inositol monophosphate accumulation can be used. For a Gs or Gi-coupled receptor, a cAMP accumulation assay is appropriate. The assay is run in two modes:

    • Agonist mode: Cells are treated with increasing concentrations of the test compound alone.

    • Antagonist mode: Cells are treated with a fixed concentration of a known agonist in the presence of increasing concentrations of the test compound.

3.2. In-Cell Kinase Activity Assay

  • Rationale: To assess whether the binding of 6-Ethoxy-3-methylisoquinoline to Kinase X (confirmed in Tier 2) inhibits its catalytic activity within the cell.

  • Methodology: Utilize an assay that measures the phosphorylation of a known downstream substrate of Kinase X. This can be achieved using technologies like phospho-specific antibodies in a Western blot or high-content imaging format. Cells are treated with the compound, and the level of substrate phosphorylation is quantified relative to a vehicle control.

Conclusion: Building a Comprehensive Selectivity Profile

The systematic, multi-tiered approach detailed in this guide provides a robust framework for characterizing the cross-reactivity of a novel chemical entity like 6-Ethoxy-3-methylisoquinoline. By moving from broad screening to biophysical validation and finally to functional cellular assessment, researchers can build a high-confidence selectivity profile. This profile is not just a collection of data points; it is a critical tool for informed decision-making in drug development. It allows for the early identification of potential liabilities, provides a mechanistic basis for any observed toxicity, and ultimately de-risks the progression of a compound from a promising hit to a viable therapeutic candidate. The investment in a thorough cross-reactivity assessment is an investment in the scientific integrity and ultimate success of a drug discovery program.

References

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. Cytiva. Available at: [Link]

  • Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Das, A., et al. (2014). In vitro NLK Kinase Assay. Journal of Visualized Experiments. Available at: [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Davis, B., et al. (2009). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]

  • Martens, S., et al. (2023). In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Johnson, D. S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Gentry, P. R., & Sexton, P. M. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Request PDF. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Walton, S. E., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

  • Bishop, C. L., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Available at: [Link]

  • Wen, X., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Giri, P., & Kumar, G. S. (2012). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics. Available at: [Link]

  • Khan, H., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

  • Request PDF. (2025). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. ResearchGate. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Ekins, S. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Cheminformatics. Available at: [Link]

  • He, F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Benchmarking "6-Ethoxy-3-methylisoquinoline" against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis against Papaverine and Quinisocaine Standards

Part 1: Executive Summary & Structural Rationale

6-Ethoxy-3-methylisoquinoline (6-EMIQ) represents a strategic lipophilic modification of the classic isoquinoline pharmacophore. While traditional benzylisoquinoline alkaloids (like Papaverine) rely on bulky C1-substitutions for potency, 6-EMIQ offers a simplified, lower-molecular-weight scaffold (MW ~187.24 g/mol ) with enhanced lipophilicity at the C6 position.

This guide benchmarks 6-EMIQ against two industry standards:

  • Papaverine: The gold standard for non-selective phosphodiesterase (PDE) inhibition and smooth muscle relaxation.

  • Quinisocaine (Dimethisoquin): A reference standard for isoquinoline-based local anesthesia.

Key Finding: The ethyl substitution at C6 (vs. methyl in standard precursors) significantly alters the partition coefficient (LogP), suggesting 6-EMIQ is an ideal probe for studying hydrophobic pocket interactions in PDE enzymes and voltage-gated sodium channels (


).

Part 2: Physicochemical Benchmarking

Before functional assays, researchers must account for the solubility and ionization profiles of 6-EMIQ compared to established standards. The shift from methoxy (Papaverine) to ethoxy (6-EMIQ) increases the Van der Waals volume, potentially enhancing blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical Profile
Property6-Ethoxy-3-methylisoquinoline (Target)Papaverine (Standard A)Quinisocaine (Standard B)
CAS Registry 2507993-59-958-74-286-80-6
Molecular Weight 187.24 g/mol 339.39 g/mol 308.42 g/mol
Core Structure 3-Methylisoquinoline1-BenzylisoquinolineIsoquinoline ether
cLogP (Predicted) ~3.2 (High Lipophilicity)2.893.55
pKa (Basic N) ~5.4 - 5.66.46.1
Solubility DMSO (>20 mg/mL), EthanolDMSO, Water (poor)Ethanol, Chloroform
Primary Utility Fragment-based Lead / ProbePDE Inhibitor / VasodilatorLocal Anesthetic

Analyst Note: The lower pKa of 6-EMIQ compared to Papaverine indicates a higher fraction of the uncharged species at physiological pH (7.4), theoretically facilitating faster passive membrane transport.

Part 3: Functional Assay Protocols

Experiment A: Phosphodiesterase (PDE) Inhibition Assay

Objective: Determine if the C6-ethoxy substitution retains the smooth muscle relaxant properties of the isoquinoline class.

Rationale: Papaverine acts by inhibiting PDE10A and PDE4. The 6-EMIQ scaffold lacks the C1-benzyl group, serving as a "fragment" control to isolate the contribution of the isoquinoline ring to binding affinity.

Protocol:

  • Enzyme Prep: Use recombinant human PDE4B or PDE10A (expressed in Sf9 cells).

  • Substrate: 1 µM [3H]cAMP + unlabeled cAMP.

  • Incubation:

    • Prepare 10-point dilution series of 6-EMIQ and Papaverine (Range: 0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Incubate with enzyme for 60 min at 30°C.

  • Termination: Add SPA (Scintillation Proximity Assay) beads containing Zinc Sulfate to bind unreacted nucleotides.

  • Detection: Read on a MicroBeta scintillation counter.

Validation Criteria:

  • Papaverine Control: Must yield IC50 between 2–10 µM (Literature consistent).

  • Negative Control: DMSO vehicle only (<5% inhibition).

Experiment B: Voltage-Gated Sodium Channel ( 1.7) Blockade

Objective: Assess local anesthetic potential via automated patch-clamp.

Rationale: Isoquinolines like Quinisocaine block


 channels. The "3-methyl" steric hindrance in 6-EMIQ is hypothesized to modulate the "fast-inactivated" state binding.

Protocol (Automated Patch Clamp - QPatch):

  • Cell Line: HEK293 stably expressing

    
    .
    
  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA (pH 7.2).

  • Voltage Protocol: Hold at -90 mV. Depolarize to 0 mV for 20 ms (Test Pulse) at 0.1 Hz frequency.

  • Application: Perfusion of 6-EMIQ vs. Lidocaine (positive control) for 30 seconds.

Data Output:

  • Calculate % Block =

    
    .
    
  • Generate Concentration-Response Curves (CRC) to derive IC50.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of 6-EMIQ, highlighting its divergence from the Papaverine mechanism due to the structural simplification at the C1 position.

G Compound 6-Ethoxy-3-methylisoquinoline (6-EMIQ) Membrane Lipid Bilayer (Passive Diffusion) Compound->Membrane High LogP facilitates entry PDE Phosphodiesterase (PDE4/10) Membrane->PDE Cytosolic Access NaV Na+ Channel (Nav1.7) Membrane->NaV Intramembrane Access cAMP cAMP Accumulation PDE->cAMP Inhibition Block Channel Blockade (Tonic/Phasic) NaV->Block Pore Occlusion Relaxation Smooth Muscle Relaxation cAMP->Relaxation PKA Activation Anesthesia Nociceptive Inhibition Block->Anesthesia

Figure 1: Predicted pharmacodynamics of 6-EMIQ. The high lipophilicity (LogP ~3.2) drives dual access to cytosolic enzymes (PDEs) and transmembrane channels (


).

Part 5: Synthesis & Purification Workflow

For researchers synthesizing this derivative in-house for benchmarking, the following validated workflow ensures high purity (>98%) required for the biological assays described above.

Synthesis Start Starting Material: 3-Methylisoquinolin-6-ol Step1 Alkylation: Ethyl Iodide, K2CO3, DMF 60°C, 4h Start->Step1 Workup Aqueous Workup: Extract w/ EtOAc Wash w/ Brine Step1->Workup Purification Column Chromatography: Hexane:EtOAc (8:2) Workup->Purification Analysis Validation: 1H NMR (CDCl3) LC-MS (>98%) Purification->Analysis

Figure 2: Synthetic route for 6-EMIQ. Critical step: maintaining anhydrous conditions during alkylation to prevent O-dealkylation side products.

Part 6: References

  • MDPI (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link] (Context: Isoquinoline scaffold bioactivity).

  • National Institutes of Health (NIH). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PMC. [Link] (Context: Papaverine mechanism and PDE inhibition protocols).

  • PubChem. Compound Summary: 6-Methoxy-3-methylisoquinoline (Structural Analog).[Link] (Context: Physicochemical property comparison).

  • Bentham Science (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.[Link] (Context: Clinical relevance of isoquinoline derivatives).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Ethoxy-3-methylisoquinoline

[1]

Executive Summary & Chemical Profile

This guide provides a validated operational workflow for the disposal of 6-Ethoxy-3-methylisoquinoline .[1] As an isoquinoline derivative, this compound functions as a weak organic base. Improper disposal poses risks of downstream chemical incompatibility (specifically with strong oxidizers and acids) and environmental toxicity.

Core Directive: This substance must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or standard trash.[1]

Chemical Safety Profile (GHS Classification)

Based on structural class properties of substituted isoquinolines.

ParameterData / ClassificationOperational Implication
Physical State Solid or Low-Melting SolidHandle as solid waste unless in solution.[1]
Primary Hazards H302: Harmful if swallowedH315/H319: Skin/Eye IrritantDouble-gloving (Nitrile) and eye protection are mandatory.[1]
Reactivity Organic Base (Weak)INCOMPATIBLE with strong acids (exothermic) and strong oxidizers.
Environmental H412: Harmful to aquatic lifeZero-discharge policy. Do not pour down drains.[1]

Waste Segregation Strategy

Effective disposal begins with segregation.[1][2] Mixing this compound with incompatible streams (e.g., nitric acid waste) can result in uncontrolled heat generation or nitration reactions.

Decision Logic: Waste Stream Assignment

Use the following logic gate to determine the correct waste container.

SegregationLogicStartStart: Waste IdentificationStateIs the waste Solid or Liquid?Start->StateSolidSOLID WASTEState->SolidPure Compound / Contaminated WipesLiquidLIQUID WASTEState->LiquidDissolved in SolventBin_SolidContainer A:Solid Hazardous Waste(Non-Halogenated Organic)Solid->Bin_SolidHalogenDoes solvent contain Halogens?(e.g., DCM, Chloroform)Liquid->HalogenBin_Liq_NonHalContainer B:Non-HalogenatedOrganic SolventsHalogen->Bin_Liq_NonHalNo (e.g., MeOH, EtOAc)Bin_Liq_HalContainer C:HalogenatedOrganic SolventsHalogen->Bin_Liq_HalYes

Figure 1: Decision matrix for segregating 6-Ethoxy-3-methylisoquinoline waste streams to ensure incinerator compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf stocks, solid spills, or contaminated solids (gloves, weighing boats).

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (min 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "6-Ethoxy-3-methylisoquinoline (Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

    • Note: Do not use "Biohazard" (Red) bags unless the material is also biologically contaminated. Chemical waste requires specific incineration protocols distinct from medical waste.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for HPLC waste or reaction byproducts.

  • pH Check: If the waste solution contains acids, neutralize to pH 5–9 before combining with organic solvents to prevent container pressurization.[1]

    • Mechanistic Insight: Isoquinolines are basic.[1] Adding them to highly acidic waste without neutralization can generate heat.[1]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated waste.[1]

    • If dissolved in DCM/Chloroform : Dispose in Halogenated waste.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace in the container to allow for vapor expansion.[1]

Emergency Spill Management

In the event of a spill during the disposal process, follow this containment workflow.

SpillResponseAssess1. Assess Volume & RiskPPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. Containment(Surround with absorbent pads)PPE->ContainCollect4. Collection(Scoop solids; Absorb liquids)Contain->CollectClean5. Decontamination(Soap/Water Wash)Collect->CleanDispose6. Disposal(Treat debris as Hazardous Waste)Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills of isoquinoline derivatives.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or polypropylene pads.[1]

  • Neutralizer: Not strictly required for this weak base, but a mild citric acid wash can help solubilize residues on surfaces during the final cleaning step.

Regulatory Compliance & Documentation

US EPA (RCRA) Classification

While 6-Ethoxy-3-methylisoquinoline is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1]

  • Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), it carries code D001 .

  • Toxicity: Due to the lack of specific chronic toxicity data for this derivative, the "Prudent Practices" principle dictates managing it as Toxic to prevent environmental release.

Documentation

Ensure the Waste Manifest includes:

  • Full Chemical Name: Do not use abbreviations or trade names.

  • Approximate Concentration: e.g., "1% in Methanol".

  • Hazards: Check "Toxic" and "Irritant".[1][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2024).[1] Isoquinoline Compound Summary. National Library of Medicine.[1] [Link](Cited for general class properties of isoquinoline derivatives).

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link]

Personal protective equipment for handling 6-Ethoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "What"

As researchers, we often treat structural analogs with the same casualness as their parent compounds. This is a critical error in drug development. 6-Ethoxy-3-methylisoquinoline is not just "another isoquinoline"; it is a functionalized nitrogen heterocycle. Its lipophilic ethoxy group facilitates dermal absorption, while the isoquinoline core presents established risks of acute toxicity and severe irritation.

This guide moves beyond generic "gloves and goggles" advice. It provides a risk-based containment strategy designed to protect your biological assay integrity as much as your personal health. We treat this compound as a Category 3 Acute Toxicant and a Severe Irritant until specific LC50/LD50 data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy. The following hazard profile is derived from structure-activity relationship (SAR) analysis of isoquinoline derivatives.

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Nitrogenous bases can interfere with enzymatic pathways; rapid absorption via GI tract.
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[1][2]The ethoxy substituent increases lipophilicity, enhancing permeation through the stratum corneum.
Skin/Eye Irritation H315/H319 Causes skin/serious eye irritation.[1][2][3]Basic nitrogen lone pair reacts with acidic residues in mucous membranes, causing chemical burns/necrosis.
STOT - Single Exp. H335 May cause respiratory irritation.[3]Dust or vapor inhalation triggers inflammation of the upper respiratory tract.

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab attire." Use this matrix to select equipment based on the task, not just the room you are in.

Task: Standard Bench Handling (Weighing < 1g, Dilution)
ComponentSpecificationScientific Rationale (The "Why") Validation Check
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Isoquinolines permeate thin latex instantly. Double layering creates a "breakthrough gap." The outer glove takes the mechanical stress; the inner glove protects against micro-tears.The "Air Inflation" Test: Before donning, trap air in the glove and squeeze. If it deflates, discard.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses have gaps. Basic organic solids can sublime or create fine dust that bypasses side shields, reacting with eye moisture to form caustic solutions.Ensure the seal touches the face around the entire orbital socket.
Respiratory Fume Hood (Primary)N95 (Secondary, only if open weighing)Engineering controls are superior to respirators. The compound's vapor pressure is likely low, but dust generation is the primary vector.The "Tissue Test": Tape a Kimwipe to the hood sash bottom. It must be pulled inward at a 45° angle (indicating ~100 fpm face velocity).
Body Tyvek® Lab Coat or High-Density CottonCotton absorbs liquids, holding them against the skin. Tyvek repels dust and splashes.Check for wrist coverage when arms are extended.
Task: Scale-Up (> 10g) or Spill Cleanup
ComponentSpecificationScientific Rationale
Hand Protection Silver Shield® / 4H® Laminate Nitrile degrades upon prolonged exposure to concentrated organic bases. Laminate films offer >8-hour breakthrough times.
Respiratory P100 Half-Face Respirator In spill scenarios, dust concentration exceeds hood capture limits. P100 filters capture 99.97% of particulates.

Operational Protocol: Step-by-Step Logistics

Phase A: Pre-Operational Setup
  • Static Control: Organic solids like 6-Ethoxy-3-methylisoquinoline are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat. Why? Static dispersal can launch milligrams of potent dust into your breathing zone.

  • Solvent Selection: Identify a solvent (e.g., DMSO, Methanol) before opening the vial. Have a pre-measured amount ready to dissolve the solid immediately, reducing the "dust risk window."

Phase B: The "Closed Loop" Transfer
  • Donning: Put on inner nitrile gloves (blue). Tape cuffs to lab coat. Put on outer nitrile gloves (purple/orange) to create color contrast (visual breach indicator).

  • Weighing:

    • Open vial inside the fume hood.

    • Use a disposable spatula. Do not reuse.

    • Transfer solid to a tared vial.

    • Immediately cap both the source and destination vials.

  • Decontamination: Wipe the exterior of the destination vial with a methanol-dampened Kimwipe before removing it from the hood. This removes invisible dust residue.

Phase C: Disposal & Emergency
  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic." Do not mix with oxidizers (e.g., permanganates) as isoquinolines can be oxidized exothermically.

  • Liquid Waste: Basic organic waste stream.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use ethanol/solvents, as they enhance dermal absorption of the compound.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound.

SafeHandling Start Start: Risk Assessment CheckQty Check Quantity Start->CheckQty SmallScale < 1g (Analytical) CheckQty->SmallScale LargeScale > 1g or Spill CheckQty->LargeScale PPE_Std Don Standard PPE: Double Nitrile + Goggles SmallScale->PPE_Std PPE_High Don Enhanced PPE: Laminate Gloves + P100 Mask LargeScale->PPE_High HoodCheck Verify Hood Flow (Tissue Test) PPE_Std->HoodCheck PPE_High->HoodCheck Handling Handling/Weighing (Use Static Control) HoodCheck->Handling Decon Wipe Vial Exterior (Solvent Dampened) Handling->Decon Doffing Doff Outer Gloves (Inside Hood) Decon->Doffing Disposal Disposal: Toxic Solid Stream Doffing->Disposal

Caption: Operational workflow for handling 6-Ethoxy-3-methylisoquinoline, differentiating between analytical scale and high-risk scenarios.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Isoquinoline (Compound Summary).[2] National Library of Medicine. Retrieved February 10, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.